Ambenoxan hydrochloride

説明

Ambenoxan hydrochloride is a centrally acting skeletal muscle relaxant.

科学的研究の応用

It seems you have a typo in your query. You likely meant to ask about Ambroxol Hydrochloride , not "Ambenoxan hydrochloride." Please note that the following information is about Ambroxol Hydrochloride.

Ambroxol hydrochloride is a mucolytic agent used to treat respiratory diseases associated with excess mucus . It helps to thin and loosen phlegm in the lungs, windpipe, and nose, making it easier to cough out .

Medical Applications of Ambroxol Hydrochloride

Ambroxol hydrochloride is primarily used to manage acute and chronic respiratory conditions characterized by increased mucus production . It is available in various forms, including syrups, tablets, lozenges, and solutions for inhalation .

Conditions Treated

- Bronchitis: Ambroxol hydrochloride is used in treating acute and recurrent bronchitis by thinning mucus, making it easier to cough up .

- Laryngitis and Tracheitis: It is also used in infections of the voice box (laryngitis) and windpipe (tracheitis) .

- Chronic Obstructive Pulmonary Disease (COPD): Ambroxol hydrochloride helps manage chronic diseases like COPD by reducing the viscosity of sputum .

- Sore Throat: Ambroxol lozenges are available for treating sore throat due to their local anesthetic effect .

Benefits

- Mucolytic Action: Ambroxol hydrochloride breaks down acid mucopolysaccharide fibers, reducing mucus density and viscosity .

- Symptom Relief: It alleviates symptoms such as wheezing, coughing, chest tightness, and shortness of breath .

- Anti-inflammatory Effects: Ambroxol hydrochloride has anti-inflammatory properties, which can be beneficial in treating severe pneumonia .

Clinical Experience

Ambroxol has been marketed since 1979 and is available in many countries . It is used in treating mild respiratory tract diseases, with single doses ranging from 20 to 75 mg . In some instances, it is administered intravenously to treat acute respiratory distress syndrome . High doses of ambroxol (up to 3 g per day) have been administered for extended periods, showing a good safety profile .

Studies on Pneumonia

Meta-analyses of randomized controlled trials have shown that ambroxol hydrochloride combined with fiberoptic bronchoscopy is effective in treating pneumonia in elderly patients .

The results of these meta-analyses indicated:

- Significantly higher blood oxygen partial pressure and saturation in the experimental group compared to the control group .

- Significantly lower incidence of multiple organ failure and mortality on day 28 in the experimental group .

Gaucher Disease and Parkinson's Disease

Ambroxol is being explored for use in neuronopathic Gaucher Disease and in GBA-carriers with Parkinson's disease . Clinical benefits, including stable or improved neurological status, increased physical activity, and reduced fatigue, have been reported in some patients .

Safety and Precautions

While generally safe, ambroxol hydrochloride has some precautions and potential side effects .

- Allergies: It should be avoided by individuals with known allergies to ambroxol hydrochloride or related substances .

- Pregnancy and Breastfeeding: Pregnant or breastfeeding women should consult their doctor before using ambroxol hydrochloride .

- Pre-existing Conditions: Patients with kidney or liver problems, stomach ulcers, asthma, or chronic cough should inform their doctor before taking this medication .

- Side Effects: Some people may experience nausea, taste changes, and numbness in the mouth, tongue, and throat .

Dosage and Administration

The dosage and administration of ambroxol hydrochloride depend on the specific formulation and the patient's medical condition . It is essential to follow the doctor's recommendations regarding the frequency and duration of treatment . In children below 6 years, liquid forms are generally preferred over tablets .

Data Table of Clinical Trials

| Study | Experimental Group | Control Group | Total | Age (Experimental Group) | Age (Control Group) |

|---|---|---|---|---|---|

| Li 2012 | High-dose ambroxol hydrochloride (nebulized 120 mg/d for 5 days) + fiberoptic bronchoscope | Conventional dose (nebulized 90 mg/d for 5 days) + vibration expectoration instrument | 61 | 66.1 ± 11.2 | 63.0 ± 13.6 |

| Yao 2017 | High-dose ambroxol hydrochloride (nebulized 1005 mg/d for 3 days) + fiberoptic bronchoscope | Conventional dose (nebulized 90 mg/d for 3 days) + vibration expectoration instrument | 100 | 68.21 ± 8.26 | 68.55 ± 8.12 |

特性

CAS番号 |

1617-99-8 |

|---|---|

分子式 |

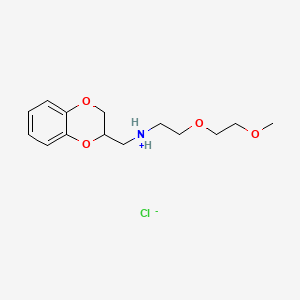

C14H22ClNO4 |

分子量 |

303.78 g/mol |

IUPAC名 |

2,3-dihydro-1,4-benzodioxin-3-ylmethyl-[2-(2-methoxyethoxy)ethyl]azanium;chloride |

InChI |

InChI=1S/C14H21NO4.ClH/c1-16-8-9-17-7-6-15-10-12-11-18-13-4-2-3-5-14(13)19-12;/h2-5,12,15H,6-11H2,1H3;1H |

InChIキー |

DGDJOYSDXRNADN-UHFFFAOYSA-N |

SMILES |

COCCOCC[NH2+]CC1COC2=CC=CC=C2O1.[Cl-] |

正規SMILES |

COCCOCC[NH2+]CC1COC2=CC=CC=C2O1.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

2455-84-7 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

ambenoxan ambenoxan hydrochloride WB 4109 WB-4109 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。